3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15609814
Molecular Formula: C23H21N3O3S3
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O3S3 |
|---|---|
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3O3S3/c1-15-9-10-19-24-20(31-16-7-4-3-5-8-16)17(21(27)26(19)14-15)13-18-22(28)25(23(30)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-13- |
| Standard InChI Key | WNURNWMPBKNGHM-AQTBWJFISA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4)C=C1 |
Introduction
Synthesis Methods
-
Synthesis of similar compounds often involves multi-step reactions, including condensation reactions and the use of reagents like Vilsmeier–Haack for formylation steps .
-
The specific synthesis of this compound would likely involve the reaction of a thiazolidinone derivative with a pyrido[1,2-a]pyrimidine precursor, followed by introduction of the phenylsulfanyl group.
Characterization Techniques
-
NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure by identifying specific proton and carbon signals.
-
Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: Helps identify functional groups based on absorption bands.
Biological Activity
-
Compounds with thiazolidinone and pyrimidine rings have shown potential in various biological activities, including anti-inflammatory and antimicrobial effects .
-
The presence of a phenylsulfanyl group may enhance these properties or introduce new biological activities.
Potential Applications
-
Pharmaceuticals: Potential use in drug development for conditions requiring anti-inflammatory or antimicrobial agents.
-
Research Tools: Could serve as a scaffold for designing new compounds with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume